Apalutamide-d3 -

Apalutamide-d3

Catalog Number: EVT-15264472
CAS Number:
Molecular Formula: C21H15F4N5O2S
Molecular Weight: 480.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Apalutamide-d3 is a deuterated derivative of Apalutamide, a nonsteroidal antiandrogen primarily utilized in the treatment of prostate cancer. The compound's full molecular formula is C21D3H12F4N5O2S\text{C}_{21}\text{D}_3\text{H}_{12}\text{F}_4\text{N}_5\text{O}_2\text{S}, with a molecular weight of approximately 480.453 g/mol . The incorporation of deuterium isotopes enhances its stability and allows researchers to study its pharmacokinetics and metabolic pathways more effectively.

Source and Classification

Apalutamide-d3 is classified as a stable isotope-labeled analytical standard, which facilitates its use in various scientific studies, particularly those focusing on drug metabolism and pharmacodynamics . It is available from several chemical suppliers, including LGC Standards and BenchChem, indicating its relevance in both academic and industrial research settings.

Synthesis Analysis

Methods

The synthesis of Apalutamide-d3 involves incorporating deuterium atoms into the Apalutamide structure through various synthetic routes. These methods often utilize deuterated solvents, such as deuterated chloroform or methanol, to achieve the desired isotopic labeling.

Technical Details:

  • Reagents: Deuterated solvents and reagents are essential for the synthesis.
  • Conditions: The reactions are typically carried out under controlled temperatures and pressures to optimize yield and purity.
  • Industrial Production: On a larger scale, specialized equipment is employed to handle deuterated materials, ensuring consistent quality control throughout the production process.
Molecular Structure Analysis

Structure

The molecular structure of Apalutamide-d3 features a complex arrangement that includes multiple functional groups relevant to its biological activity. The presence of trifluoromethyl and cyano groups contributes to its potency as an androgen receptor antagonist.

Data:

  • Molecular Formula: C21D3H12F4N5O2S\text{C}_{21}\text{D}_3\text{H}_{12}\text{F}_4\text{N}_5\text{O}_2\text{S}
  • Molecular Weight: 480.453 g/mol
  • SMILES Notation: [2H]C([2H])([2H])NC(=O)c1ccc(cc1F)N2C(=S)N(C(=O)C23CCC3)c4cnc(C#N)c(c4)C(F)(F)F .
Chemical Reactions Analysis

Reactions

Apalutamide-d3 can participate in several chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for understanding the compound's stability and reactivity under various conditions.

Common Reagents:

  • Oxidizing Agents: Hydrogen peroxide
  • Reducing Agents: Sodium borohydride
  • Substitution Nucleophiles: Various organic nucleophiles based on reaction requirements.

Technical Details

The reaction conditions vary widely:

  • Oxidation Reactions: Often require elevated temperatures and catalysts.
  • Reduction Reactions: Typically performed at room temperature with careful monitoring of the reaction progress.
Mechanism of Action

Apalutamide-d3 functions by binding to the androgen receptor, inhibiting its activation by natural androgens. This blockade prevents the receptor from translocating to the nucleus where it would normally initiate transcription of genes involved in cell proliferation.

Process:

  1. Binding: Apalutamide-d3 binds competitively to the androgen receptor.
  2. Inhibition: This action inhibits downstream signaling pathways that promote prostate cancer cell growth.
  3. Metabolic Pathways: The presence of deuterium alters metabolic pathways, potentially enhancing stability and efficacy compared to non-deuterated forms.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Neat liquid or solid depending on the formulation.
  • Purity: Greater than 95% as determined by high-performance liquid chromatography (HPLC) .

Chemical Properties

  • Solubility: Soluble in organic solvents; specific solubility data may vary based on formulation.
  • Stability: Enhanced stability due to deuteration, which may affect metabolic rates compared to non-deuterated counterparts.
Applications

Apalutamide-d3 has significant applications in scientific research:

  • Pharmacokinetic Studies: Used to trace the absorption, distribution, metabolism, and excretion profiles of Apalutamide in biological systems.
  • Metabolic Research: Serves as a tracer in studies investigating metabolic pathways involving Apalutamide.
  • Formulation Development: Assists in developing new drug formulations and delivery systems for enhanced therapeutic efficacy .
Synthesis Methodologies of Deuterated Androgen Receptor Antagonists

De Novo Synthesis Strategies for Apalutamide-d3

Deuterated androgen receptor antagonists like Apalutamide-d3 (4-[7-(6-cyano-5-(trifluoromethyl)pyridin-3-yl)-8-oxo-6-sulfanylidene-5,7-diazaspiro[3.4]octan-5-yl]-2-fluoro-N-(trideuteriomethyl)benzamide) are engineered to enhance metabolic stability while preserving pharmacological activity. The deuteration strategy capitalizes on the deuterium kinetic isotope effect (DKIE), where replacing hydrogen with deuterium at metabolically vulnerable sites reduces the rate of oxidative cleavage by 5–9-fold due to higher bond dissociation energy of C–D bonds [1] [5]. Apalutamide-d3 specifically targets the N-methyl position of the benzamide group, a known metabolic hotspot for CYP450-mediated N-demethylation. This section details the synthetic methodologies enabling precise deuterium incorporation.

Incorporation of Deuterium via Trideuteriomethylamine Precursors

The most efficient route to Apalutamide-d3 employs trideuteriomethylamine hydrochloride (CD₃NH₂·HCl) as the deuterium source. This precursor reacts with 4-bromo-2-fluorobenzoic acid to form deuterated benzamide intermediates. Key steps include:

  • Nucleophilic substitution: Carboxylic acid activation (e.g., via thionyl chloride) followed by reaction with CD₃NH₂ yields 4-bromo-2-fluoro-N-(trideuteriomethyl)benzamide [1].
  • Suzuki-Miyaura coupling: The brominated intermediate couples with spirocyclic hydantoin boronic esters under Pd catalysis to form the deuterated scaffold [7].

Table 1: Impact of Trideuteriomethyl Deuteration on Pharmacokinetics [1] [5]

CompoundDeuteration SiteCmax (μg/mL)AUC0-∞ (h·μg/mL)t½ (h)
Apalutamide (18)None3.3261.567.4 ± 0.4
Compound 19N-trideuteriomethyl4.4887.848.9 ± 2.2
Compound 21N-CD₃ + spiro-d₄3.9480.628.1

Advantages of this approach include:

  • Cost-effectiveness: CD₃NH₂·HCl is commercially viable at scale [1].
  • Bioequivalence: Plasma exposure (AUC) increases 1.8-fold in rats versus non-deuterated apalutamide, while AR binding affinity (IC₅₀ ≈ 15–16 nM) remains unchanged [1] [5].

Regioselective Deuteration Techniques for Spirocyclic Core Modification

Regioselective deuteration of the spirocyclic cyclobutane ring (position R₃) requires catalyst-free H/D exchange under acidic conditions:

  • Microwave-assisted deuteration: Treatment of the aniline precursor with concentrated DCl in D₂O at 150°C for 1 hour achieves 97–98% deuterium incorporation at the ortho position relative to the amine group [1].
  • Cyclobutanone deuteration: Cyclobutanone undergoes base-catalyzed (K₂CO₃) deuteration in D₂O/dioxane to form d₄-cyclobutanone, a key Strecker reaction precursor [1] [4].

Table 2: Comparison of Deuteration Methods for Spirocyclic Intermediates [1] [4]

MethodDeuteration SiteReaction ConditionsDeuterium Incorporation (%)Yield (%)
Acidic H/D ExchangeAniline ortho-positionDCl, D₂O, 150°C, MW, 1h97–9885
Base-Catalyzed ExchangeCyclobutanone β-carbonsK₂CO₃, D₂O/dioxane, reflux, 3 cycles>9575

Critical considerations:

  • Steric effects: Deuteration at the R₂ position (spirocyclic core) reduces metabolic stability due to non-productive deuteration, confirming R₁ (N-methyl) as the optimal site [1].
  • Isotopic purity: ¹H NMR spectroscopy validates deuterium incorporation >95%, essential to maximize DKIE [1].

Optimization of Strecker Reaction Conditions for Deuterated Intermediate Formation

The Strecker reaction constructs the spirocyclic hydantoin core using deuterated cyclobutanone (d₄-cyclobutanone) and amines. Optimized parameters include:

  • Catalyst selection: CuI/L-proline systems enhance imine formation kinetics for sterically hindered amines [4].
  • Solvent system: Ethanol/water mixtures (4:1) improve solubility of deuterated ketones while suppressing hydrolysis [4].
  • Temperature control: Reactions conducted at 60°C for 12 hours balance conversion and epimerization [1].

Table 3: Strecker Reaction Optimization for d₄-Spirocyclic Intermediate [1] [4]

ConditionCatalystSolventTemperature (°C)Time (h)Yield (%)
StandardNoneTHF702452
OptimizedCuI/L-prolineEthanol/H₂O601289

Key outcomes:

  • Cyclization efficiency: Thiophosgene-mediated cyclization of the Strecker product delivers deuterated spirohydantoin with >85% yield [1].
  • Chiral integrity: Racemization is minimized to <3% under optimized conditions, preserving stereochemical homogeneity [4].

The synthesis culminates in coupling the deuterated benzamide (from Section 1.1.1) and spirocyclic hydantoin (from Section 1.1.3) using thiophosgene (CSCl₂) in dimethylacetamide, followed by acidification to furnish Apalutamide-d3 with >99% chemical purity [1] [4].

Properties

Product Name

Apalutamide-d3

IUPAC Name

4-[7-[6-cyano-5-(trifluoromethyl)pyridin-3-yl]-8-oxo-6-sulfanylidene-5,7-diazaspiro[3.4]octan-5-yl]-2-fluoro-N-(trideuteriomethyl)benzamide

Molecular Formula

C21H15F4N5O2S

Molecular Weight

480.5 g/mol

InChI

InChI=1S/C21H15F4N5O2S/c1-27-17(31)13-4-3-11(8-15(13)22)30-19(33)29(18(32)20(30)5-2-6-20)12-7-14(21(23,24)25)16(9-26)28-10-12/h3-4,7-8,10H,2,5-6H2,1H3,(H,27,31)/i1D3

InChI Key

HJBWBFZLDZWPHF-FIBGUPNXSA-N

Canonical SMILES

CNC(=O)C1=C(C=C(C=C1)N2C(=S)N(C(=O)C23CCC3)C4=CC(=C(N=C4)C#N)C(F)(F)F)F

Isomeric SMILES

[2H]C([2H])([2H])NC(=O)C1=C(C=C(C=C1)N2C(=S)N(C(=O)C23CCC3)C4=CC(=C(N=C4)C#N)C(F)(F)F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.